molecular formula C21H22N4OS B12382337 Leucettinib-92

Leucettinib-92

Cat. No.: B12382337
M. Wt: 378.5 g/mol
InChI Key: HEVBCYZPXGZFGS-FMQZQXMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucettinib-92 is a synthetic compound that belongs to the class of dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) inhibitors. It was inspired by the marine sponge natural product Leucettamine B. This compound has shown significant potential in inhibiting various kinases, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Leucettinib-92 is synthesized through a series of chemical reactions involving the functionalization of 2-aminoimidazolin-4-onesThis process includes multiple steps of functional group transformations, purification, and characterization to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Leucettinib-92 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups, leading to different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Leucettinib-92 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.

    Biology: this compound is employed in cellular studies to investigate the role of DYRK and CLK kinases in various biological processes.

    Medicine: It has potential therapeutic applications in treating diseases related to kinase dysregulation, such as cancer and neurodegenerative disorders.

    Industry: This compound is used in the pharmaceutical industry for drug discovery and development .

Mechanism of Action

Leucettinib-92 exerts its effects by inhibiting the activity of DYRK and CLK kinases. It binds to the active site of these kinases, preventing their phosphorylation activity. This inhibition disrupts the downstream signaling pathways regulated by these kinases, leading to altered cellular functions. The molecular targets of this compound include DYRK1A, DYRK1B, CLK1, CLK2, and CLK4, among others .

Comparison with Similar Compounds

Leucettinib-92 is unique compared to other similar compounds due to its high potency and selectivity for DYRK and CLK kinases. Similar compounds include:

Properties

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

(5Z)-2-(1-adamantylimino)-5-(1,3-benzothiazol-6-ylmethylidene)imidazolidin-4-one

InChI

InChI=1S/C21H22N4OS/c26-19-17(6-12-1-2-16-18(7-12)27-11-22-16)23-20(24-19)25-21-8-13-3-14(9-21)5-15(4-13)10-21/h1-2,6-7,11,13-15H,3-5,8-10H2,(H2,23,24,25,26)/b17-6-

InChI Key

HEVBCYZPXGZFGS-FMQZQXMHSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)N=C4N/C(=C\C5=CC6=C(C=C5)N=CS6)/C(=O)N4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=C4NC(=CC5=CC6=C(C=C5)N=CS6)C(=O)N4

Origin of Product

United States

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